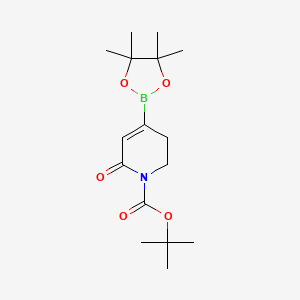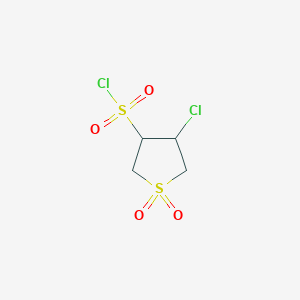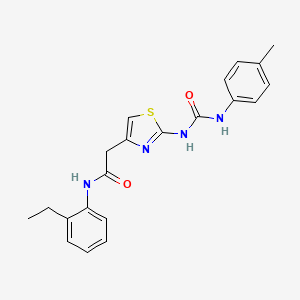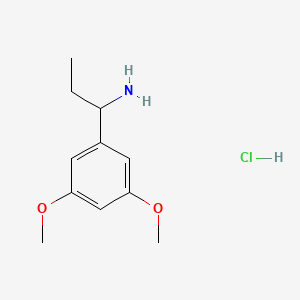
3-Cyano-5-methoxybenzoic acid
Descripción general
Descripción
“3-Cyano-5-methoxybenzoic acid” is a synthetic compound with a wide range of applications in scientific experiments, research, and industry. It has a molecular formula of C9H7NO3 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One study describes the successful molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to (S)-3-cyano-5-methylhexanoic acid . Two hotspots of Trp57 and Val134 were identified based on the classical binding free energy molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) calculation method .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H7NO3 . The compound has a molecular weight of 177.16 .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method .
Aplicaciones Científicas De Investigación
Glycosidase and Glycogen Phosphorylase Inhibitory Activities
A study identified 2-amino-3,4-dihydroxy-5-methoxybenzoic acid as a significant inhibitor of alpha-glucosidase and glycogen phosphorylase. This compound was isolated from the leaves of Cyclocarya paliurus, indicating its potential in metabolic regulation research (Li et al., 2008).
Methodology in Organic Synthesis
The directed ortho-metalation methodology has been demonstrated using unprotected benzoic acids, including 2-methoxybenzoic acid. This provides a valuable approach for the synthesis of various 3- and 6-substituted 2-methoxybenzoic acids, useful in constructing complex organic molecules (Nguyen, Castanet, & Mortier, 2006).
Antagonism in Cat Spinal Cord
4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid, a structurally related compound, showed activity in reducing presynaptic and postsynaptic depression by baclofen in cat spinal interneurones. This suggests its potential use in studying baclofen receptors (Beattie, Curtis, Debaert, Vaccher, & Berthelot, 1989).
Microbial Oxidation Studies
Pseudomonas putida has been shown to oxidize various hydroxy- or methoxy-benzoic acids, including 3,4-dihydroxy-5-methoxybenzoic acid. This highlights its role in microbial degradation and environmental studies (Donnelly & Dagley, 1980).
Solute Transfer Studies
The Abraham model has been applied to 2-methoxybenzoic acid among other compounds for understanding solute transfer into 2-methoxyethanol. This is significant in the study of solubility and chemical interactions (Hart et al., 2015).
Antioxidant Activity
A compound structurally related to 3-Cyano-5-methoxybenzoic acid, isolated from Aspergillus carneus, exhibited significant antioxidant activity. This underscores its potential in antioxidant research (Xu et al., 2017).
Safety and Hazards
Direcciones Futuras
The successful utilization of the MM/PBSA method for identifying hotspots that modulate the stereoselectivity in the study could provide guidelines for the molecular modification of nitrilases . The mutants obtained could be potentially utilized for the industrial preparation of optically pure pregabalin .
Propiedades
IUPAC Name |
3-cyano-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHOYXTVEGMNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Fluorosulfonyloxy-4-[2-(2-hydroxyethylamino)-2-oxoethyl]benzene](/img/structure/B2463622.png)
![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2463625.png)



![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)

![1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2463634.png)
![1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone](/img/structure/B2463635.png)
![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)



